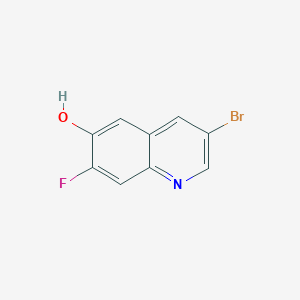
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the construction of the quinoline and thiadiazole rings followed by their fusion. Common synthetic routes include:
Quinoline Synthesis: Classical methods such as the Gould–Jacob, Friedländer, and Skraup syntheses are often employed to construct the quinoline moiety.
Thiadiazole Synthesis: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiadiazole compounds .
科学的研究の応用
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as 7-chloro-8-methylquinoline and its analogues.
Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazole-5-amine and its substituted derivatives.
Uniqueness
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline-thiadiazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .
特性
CAS番号 |
1179360-91-8 |
|---|---|
分子式 |
C12H9ClN4S |
分子量 |
276.75 g/mol |
IUPAC名 |
3-(7-chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9ClN4S/c1-6-8(13)4-2-7-3-5-9(15-10(6)7)11-16-12(14)18-17-11/h2-5H,1H3,(H2,14,16,17) |
InChIキー |
HMLCTKHNYJTIRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(C=C2)C3=NSC(=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


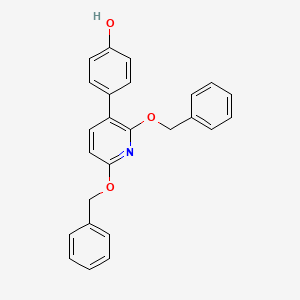

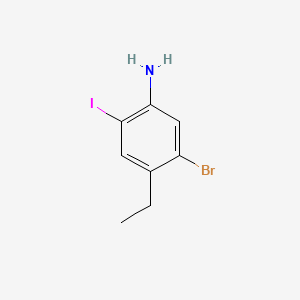


![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)
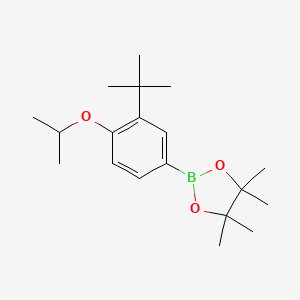
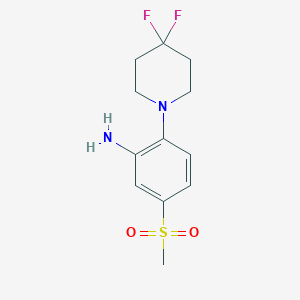

![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)
